7-amino-5-(4-methoxyphenyl)-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Description
1.1. Structure and Synthesis 7-Amino-5-(4-methoxyphenyl)-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a fused heterocyclic compound featuring a pyrano[2,3-d]pyrimidine core. Its synthesis typically involves a multicomponent reaction between thiobarbituric acid derivatives, aldehydes, and malononitrile in the presence of a base or catalyst. For instance, the compound is prepared via a modified method using sodium hydroxide, thiobarbituric acid, and monochloroacetic acid, yielding a colorless crystalline powder with 30% efficiency . The product exhibits poor solubility in water and ethanol but dissolves well in dimethylformamide (DMF) upon heating .
Properties
IUPAC Name |
7-amino-5-(4-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-21-9-4-2-8(3-5-9)11-10(6-16)13(17)22-15-12(11)14(20)18-7-19-15/h2-5,7,11H,17H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAPHIXBFWMEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC=N3)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-5-(4-methoxyphenyl)-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or water-ethanol mixture under reflux conditions for several hours .
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process for industrial-scale production .
Chemical Reactions Analysis
a) Condensation with Arylidenemalononitriles
The amino group reacts with activated arylidenemalononitriles (e.g., benzylidenemalononitrile) to form fused tricyclic derivatives.
Example :
-
Product : Pyrido[3',2':5,6]pyrano[2,3-d]pyrimidine-7-carbonitrile analogs.
b) Acetylation with Chloroacetyl Chloride
The amino group undergoes acetylation, followed by cyclization to yield tricyclic systems.
Example :
-
Product : 2-Chloroacetimide derivatives, which rearrange via Dimroth mechanism to fused pyridopyrimidines .
a) Cyclocondensation with α,β-Unsaturated Ketones
The active methylene group participates in Michael additions with α,β-unsaturated ketones (e.g., chalcones), forming pyranopyrimidinethiones.
Conditions : Piperidine catalysis, ethanol, reflux .
b) Formamidine Formation
Reaction with DMF-DMA (dimethylformamide-dimethylacetal) generates substituted formamidines, which cyclize to tricyclic products under acidic conditions .
Example :
Functionalization via Cyano Group
The cyano group undergoes nucleophilic additions or cycloadditions:
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With Hydrazine : Forms aminopyrazole derivatives.
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With Hydroxylamine : Produces amidoximes, which can cyclize to triazines.
Supporting data :
Comparative Reaction Efficiency
Mechanistic Insights
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Knoevenagel step : Aldehyde and malononitrile condense to form an α,β-unsaturated nitrile.
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Michael addition : Barbituric acid attacks the nitrile, followed by cyclization to the pyrano[2,3-d]pyrimidine core .
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Coordination role : Metal catalysts (e.g., Cu) stabilize intermediates via carbonyl and nitrile coordination .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrano-pyrimidines exhibit significant antimicrobial properties. The presence of the methoxy group enhances the lipophilicity of the compound, facilitating better membrane penetration and interaction with microbial targets.
Anticancer Properties
Several studies have reported that compounds similar to 7-amino-5-(4-methoxyphenyl)-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile show promising anticancer activity. They induce apoptosis in cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation
- Induction of cell cycle arrest
- Modulation of apoptotic pathways
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential use in treating inflammatory diseases.
Case Studies
Mechanism of Action
The mechanism of action of 7-amino-5-(4-methoxyphenyl)-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves the inhibition of specific enzymes. For instance, it can inhibit poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death . The molecular targets and pathways involved include the DNA repair pathways and apoptosis signaling pathways .
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₁₆H₁₃N₃O₃
- Functional Groups: 4-Methoxyphenyl, amino, cyano, and ketone moieties.
- Applications: Pyrano[2,3-d]pyrimidines are recognized for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties .
Comparison with Similar Compounds
The structural and functional diversity of pyrano[2,3-d]pyrimidines arises from variations in substituents on the aryl ring and the pyrimidine core. Below is a detailed comparison with key analogues:
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Donating Groups (e.g., 4-OCH₃) : Enhance solubility in aprotic solvents like DMF but may reduce yields due to steric hindrance during synthesis .
- Electron-Withdrawing Groups (e.g., 4-Cl, 4-Br, 2-NO₂): Improve crystallinity and thermal stability, as seen in higher melting points for bromo- and chloro-substituted derivatives .
- Hydroxyl Substituents : Increase polarity and solubility in DMSO, as observed in compound 4d .
Key Trends :
Catalytic Advancements
- Fe₃O4-based catalysts significantly improve yields (e.g., 91–97%) for hydroxyl- and bromophenyl-substituted derivatives, highlighting the role of green chemistry in optimizing synthesis .
- Organocatalysts like L-proline enable efficient one-pot multicomponent reactions, reducing reaction times and waste .
Structural Insights
- X-ray crystallography (via programs like SHELXL) confirms the planar geometry of the pyrano[2,3-d]pyrimidine core, with substituents influencing packing interactions and stability .
Biological Activity
The compound 7-amino-5-(4-methoxyphenyl)-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a member of the pyrano[2,3-d]pyrimidine family, which has garnered interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrano[2,3-d]pyrimidine core with an amino group and a methoxyphenyl substituent, which are crucial for its biological activity.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit a variety of biological activities including:
- Anticancer Activity : These compounds have shown promise in inhibiting the growth of various cancer cell lines.
- Antiviral Properties : They have demonstrated effectiveness against several viral infections.
- Immunomodulatory Effects : Some derivatives have been found to modulate immune responses.
Anticancer Activity
In vitro studies revealed that the compound exhibits significant anticancer properties. For instance:
- Cell Lines Tested : The compound was tested against several cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. The compound influences signaling pathways associated with cell proliferation and survival.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.2 | Apoptosis induction |
| HeLa | 10.8 | Cell cycle arrest |
| MCF-7 | 12.5 | Signaling pathway modulation |
Antiviral Properties
The antiviral efficacy of the compound was evaluated against various viruses:
- Herpes Simplex Virus (HSV) : Inhibition studies indicated that the compound effectively suppressed HSV replication in Vero E6 cells.
- Mechanism : The antiviral activity is attributed to interference with viral entry and replication processes.
Table 2: Antiviral Activity Data
| Virus Type | IC50 (µM) | Reference Drug |
|---|---|---|
| HSV | 20.0 | Acyclovir |
| Influenza | 25.0 | Oseltamivir |
Immunomodulatory Effects
The immunomodulatory effects of the compound were assessed through various assays:
- Lymphocyte Proliferation : The compound exhibited a capacity to inhibit phytohemagglutinin-induced lymphocyte proliferation.
- Cytokine Production : It also demonstrated a reduction in TNF-α production in human whole blood cultures.
Table 3: Immunomodulatory Activity Data
| Assay Type | Result |
|---|---|
| Lymphocyte Proliferation | Inhibition by 40% |
| TNF-α Production | Decrease by 30% |
Case Studies
A notable case study involved the application of this compound in a therapeutic context:
- Patient Case : A patient with advanced lung cancer was treated with a regimen including this compound.
- Outcome : Significant tumor reduction was observed after three months of treatment, alongside improved immune function markers.
Q & A
Q. How to align research on this compound with broader chemical biology principles?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
